Normesuximide-d5

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics

Procure Normesuximide-d5 (N-desmethylmethsuximide-d5), a penta-deuterated analog of the active antiepileptic metabolite normesuximide, as a stable isotope-labeled internal standard. With a nominal mass shift of +5 Da, it ensures precise matrix-corrected quantification in LC-MS/MS assays for therapeutic drug monitoring, ADME studies, and forensic toxicology. Research Use Only.

Molecular Formula C11H11NO2
Molecular Weight 194.24 g/mol
CAS No. 1185130-51-1
Cat. No. B564682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNormesuximide-d5
CAS1185130-51-1
Synonyms3-Methyl-3-(phenyl-d5)-2,5-pyrrolidinedione;  2-Methyl-2-(phenyl-d5)succinimide;  (+/-)-α-Methyl-α-(phenyl-d5)succinimide;  N-Demethylmethsuximide-d5;  N-Desmethylmethsuximide-d5;  N-Normethsuximide-d5;  α-Methyl-α-(phenyl-d5)succinimide;  _x000B_
Molecular FormulaC11H11NO2
Molecular Weight194.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/i2D,3D,4D,5D,6D
InChIKeyUDESUGJZUFALAM-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Normesuximide-d5 (CAS 1185130-51-1): A Stable Isotope-Labeled Internal Standard for Antiepileptic Drug Quantification


Normesuximide-d5 (CAS 1185130-51-1) is a pentadeuterated analog of the active N-demethylated metabolite of the succinimide anticonvulsant methsuximide [1]. It is specifically employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its unlabeled counterpart (normesuximide) in biological matrices [2]. Its primary utility lies in isotope dilution mass spectrometry (IDMS), predominantly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), for applications in therapeutic drug monitoring, clinical pharmacokinetic studies, and metabolic research [3][4]. As a research-use-only compound, it is provided by specialized suppliers of isotopic labeling reagents and analytical reference standards .

Why Unlabeled Analytes or Structural Analogs are Unacceptable Substitutes for Normesuximide-d5 in LC-MS/MS


In quantitative LC-MS/MS analysis of complex biological samples (e.g., human plasma), substituting Normesuximide-d5 with its unlabeled counterpart or a non-isotopic structural analog as an internal standard (IS) leads to significant quantitative inaccuracies. This is primarily because such substitutes cannot perfectly co-elute with the target analyte to compensate for variable matrix effects like ion suppression or enhancement [1]. Stable isotope-labeled internal standards (SIL-ISs) like Normesuximide-d5 possess near-identical physicochemical properties to the native analyte [2]. This ensures they undergo the same extraction recovery, chromatographic retention, and ionization efficiency, thereby correcting for analytical variability and ensuring method accuracy and precision . Using a non-identical IS fundamentally undermines the reliability of the analytical method, violating the foundational principles of isotope dilution mass spectrometry for precise bioanalysis [3].

Quantitative Differentiation of Normesuximide-d5 as a UPLC-MS/MS Internal Standard


Validated Mass Spectrometric Transition Enables Definitive Quantification of Normesuximide

In a validated UPLC-MS/MS method for quantifying methsuximide and its active metabolite normesuximide in human plasma, Normesuximide-d5 was employed as the internal standard for the metabolite. The method utilized specific multiple reaction monitoring (MRM) transitions: m/z 195.09 -> 124.16 for the deuterated internal standard (Normesuximide-d5), compared to m/z 190.05 -> 119.82 for the unlabeled analyte (normesuximide) [1]. This specific mass shift of +5 Da, resulting from the five deuterium atoms, provides a unique and interference-free signal, enabling unambiguous and selective quantification of the target analyte even in the presence of the drug's parent molecule and other plasma constituents.

LC-MS/MS Therapeutic Drug Monitoring Pharmacokinetics

Demonstrated Chromatographic Co-elution is Essential for Matrix Effect Compensation

A critical function of a SIL-IS is to co-elute with the analyte to normalize for variable matrix effects. A study on LC-ESI-MS/MS analysis of urinary biomarkers compared deuterated and 13C/15N-labeled internal standards [1]. The study found that the deuterated internal standard eluted at a different retention time from the target analyte, which diminished its capability to compensate for matrix effects. This resulted in a quantitative bias, with concentrations generated with the deuterated IS being on average 59.2% lower than those generated with the 13C-labeled IS [1]. Spike accuracy measurements further confirmed that the deuterated IS generated a negatively biased result of -38.4% [1]. This demonstrates that while the deuterated IS (Normesuximide-d5) provides a mass difference, its analytical performance can be affected by isotopic retention time shifts.

Matrix Effect Ion Suppression Isotope Dilution

High Isotopic Purity Minimizes Cross-Signal Interference in Quantitative Assays

The utility of Normesuximide-d5 as an internal standard is directly dependent on its isotopic enrichment. A low level of deuterium incorporation would result in a significant unlabeled fraction, contributing to the analyte signal and leading to quantitative inaccuracies. According to vendor specifications, this compound is offered with a purity of 98% and a deuterium enrichment of 97 atom% D . This high isotopic purity ensures that the contribution of the internal standard to the unlabeled analyte's signal is minimal, thereby maintaining the accuracy and linearity of the analytical method across its calibration range.

Isotopic Purity Reference Standard LC-MS

Achieved Analytical Performance: Linearity and Recovery in a Validated Method

The performance of Normesuximide-d5 as an internal standard can be inferred from the validation results of the UPLC-MS/MS method in which it was utilized. The method demonstrated excellent linearity for the quantification of normesuximide in human plasma over a wide concentration range of 60.389 - 6010.800 ng/mL, with correlation coefficients (r²) not less than 0.999 [1]. Furthermore, the mean recovery of the analyte from the plasma matrix ranged between 71.37% and 86.38% [1]. This consistent and high recovery is indicative of the internal standard's effective compensation for analyte loss during sample preparation and matrix effects during ionization.

Method Validation Linearity Recovery

Primary Application Scenarios for Normesuximide-d5 in Bioanalytical Research


Quantitative Bioanalysis of Normesuximide in Clinical Pharmacokinetic Studies

Normesuximide-d5 is the optimal internal standard for the precise and accurate quantification of normesuximide, the primary active metabolite of methsuximide, in human plasma using validated LC-MS/MS methods [1]. Its application is critical in clinical pharmacokinetic studies designed to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile [2]. By compensating for variability in sample preparation and matrix effects, it ensures the reliability of the resulting pharmacokinetic parameters (e.g., Cmax, AUC, half-life), which are essential for understanding drug exposure and optimizing dosing regimens [2].

Routine Therapeutic Drug Monitoring (TDM) for Methsuximide Therapy

In clinical pharmacology practice, this compound is ideally suited as an internal standard for routine TDM of patients undergoing methsuximide therapy for refractory absence seizures [1]. The validated UPLC-MS/MS method employing Normesuximide-d5 provides the necessary sensitivity and selectivity to measure plasma concentrations of the active metabolite normesuximide across a clinically relevant therapeutic range [1]. This allows clinicians to individualize patient dosing, assess adherence, and avoid toxicity, given that normesuximide's therapeutic effect is better correlated with its plasma levels than with the parent drug [3].

Metabolite Identification and Metabolic Stability Studies

Normesuximide-d5 can be utilized as a tracer or internal standard in in vitro or in vivo studies aimed at identifying novel metabolites of methsuximide or assessing the compound's metabolic stability [1][2]. The distinct mass shift provided by the deuterium label allows for the differentiation of the administered tracer from the endogenously produced or parent-derived metabolite. This facilitates the elucidation of metabolic pathways and the quantification of specific metabolites, which is valuable during drug discovery and development for evaluating potential drug-drug interactions and the formation of reactive intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Normesuximide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.